molecular formula C12H25ClN2 B1402509 N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride CAS No. 1229627-11-5

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B1402509
CAS No.: 1229627-11-5
M. Wt: 232.79 g/mol
InChI Key: NPXOLJIQXDGLLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:

    Methylation: The addition of a methyl group to the nitrogen atom of the piperidine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods often employ catalytic hydrogenation and amination reactions under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or rhodium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium or rhodium catalysts, and strong oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

    Medicine: This compound is investigated for its potential therapeutic effects and is used in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride can be compared with other similar compounds such as:

  • N-cyclohexylpiperidin-4-amine hydrochloride
  • N-methylpiperidin-4-amine hydrochloride
  • Cyclohexylamine hydrochloride

What sets this compound apart is its unique combination of cyclohexyl and methyl groups, which confer distinct reactivity and selectivity properties .

Properties

IUPAC Name

N-cyclohexyl-N-methylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;/h11-13H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXOLJIQXDGLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229627-11-5
Record name 4-Piperidinamine, N-cyclohexyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229627-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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